molecular formula C16H13NO B1252402 1-Benzylquinolin-4(1H)-one CAS No. 24220-92-6

1-Benzylquinolin-4(1H)-one

Cat. No. B1252402
CAS RN: 24220-92-6
M. Wt: 235.28 g/mol
InChI Key: KJOJZDHUUHJSOJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Photophysical Properties and Nanoaggregates

1-Benzylquinolin-4(1H)-one derivatives exhibit unique photophysical properties. Srivastava et al. (2016) synthesized compounds based on 1,8-naphthalimide, including 1-Benzylquinolin-4(1H)-one derivatives, which form nanoaggregates in aqueous-DMF solution. These nanoaggregates showed aggregation-enhanced emission and were characterized using scanning electron and atomic force microscopy. The study also delved into their molecular and electronic behaviors using density functional theory calculations (Srivastava, Singh, & Mishra, 2016).

Synthesis of Enantiomerically Pure Quinolones

Harmata and Hong (2007) explored the synthesis of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, which hold potential biological and pharmacological significance. The research utilized benzothiazines as templates for making these quinolones under mild conditions, highlighting their relevance in organic synthesis (Harmata & Hong, 2007).

Application in Nanocatalysis

Nikooei, Dekamin, and Valiey (2020) investigated the use of Benzene-1,3,5-tricarboxylic acid-functionalized MCM-41 as a novel nanocatalyst for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives. This study showed how such derivatives can be synthesized efficiently in aqueous media, underscoring the potential application of 1-Benzylquinolin-4(1H)-one in green chemistry and nanocatalysis (Nikooei, Dekamin, & Valiey, 2020).

Antitumor Agent Properties

Mukherjee et al. (2010) discussed the anticancer activities of substituted naphthalimides, including 1H-benz[de]isoquinoline-1,3-diones. They evaluated a series of N-(hydroxyalkyl) naphthalimides as antitumor agents, demonstrating their potential in this field. The study provides insights into the mechanisms by which these compounds induce cell cycle arrest and apoptosis in cancer cells (Mukherjee et al., 2010).

Fluorescent Probes and Imaging

Sun et al. (2018) developed a two-photon fluorescent probe based on 1,8-naphthalimide and sulfoxide, which is effective for detecting 1,4-dithiothreitol (DTT). This probe showcases the application of 1-Benzylquinolin-4(1H)-one derivatives in the field of biochemical sensing and imaging, with potential use in biomedical research (Sun, Xia, Huang, Gu, & Wang, 2018).

Cobalt Salt-Catalyzed Synthesis

Cheng, Chen, and Chuang (2017) explored an efficient method for synthesizing 4-substituted quinolin-2-(1H)-ones, involving cobalt(II)-catalyzed carbocyclization reactions. This study underlines the utility of 1-Benzylquinolin-4(1H)-one derivatives in organic synthesis, particularly in the context of developing novel synthetic methodologies (Cheng, Chen, & Chuang, 2017).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-benzylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c18-16-10-11-17(12-13-6-2-1-3-7-13)15-9-5-4-8-14(15)16/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOJZDHUUHJSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531936
Record name 1-Benzylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylquinolin-4(1H)-one

CAS RN

24220-92-6
Record name 1-(Phenylmethyl)-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24220-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MK Mehra, S Sharma, K Rangan… - European Journal of …, 2020 - Wiley Online Library
Regioselective C3, C5, and C8 arylation of quinolin‐4(1H)‐ones have been accomplished either by substrate‐control or by tuning the reaction solvent. A variety of aryl(mesityl)iodonium …

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